molecular formula C18H14 B14644065 1-Ethylfluoranthene CAS No. 55220-72-9

1-Ethylfluoranthene

Cat. No.: B14644065
CAS No.: 55220-72-9
M. Wt: 230.3 g/mol
InChI Key: AQRHMUGYCXWAKT-UHFFFAOYSA-N
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Description

1-Ethylfluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It is characterized by the addition of an ethyl group to the fluoranthene structure. Fluoranthene itself is a fusion of naphthalene and benzene units connected by a five-membered ring . This compound is known for its fluorescence under UV light and is often found in combustion products .

Preparation Methods

The synthesis of 1-Ethylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .

Industrial production methods for fluoranthene derivatives often involve the extraction of fluoranthene from coal tar, followed by purification and subsequent chemical modification. The high boiling fraction of coal tar is a significant source of fluoranthene .

Chemical Reactions Analysis

1-Ethylfluoranthene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of fluoranthene-1-carboxylic acid.

    Reduction: Catalytic hydrogenation can reduce the aromatic rings, although this is less common due to the stability of the aromatic system.

    Substitution: Electrophilic substitution reactions are common, with halogenation, nitration, and sulfonation being typical examples.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Ethylfluoranthene exerts its effects is primarily through its interaction with cellular membranes and proteins. Its planar structure allows it to intercalate into lipid bilayers, affecting membrane fluidity and function. Additionally, its fluorescence properties enable it to act as a probe for studying molecular interactions and pathways .

Comparison with Similar Compounds

1-Ethylfluoranthene is similar to other fluoranthene derivatives, such as:

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its reactivity and interaction with other molecules, making it a valuable compound for specialized applications .

Properties

CAS No.

55220-72-9

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

1-ethylfluoranthene

InChI

InChI=1S/C18H14/c1-2-12-10-11-13-6-5-9-16-14-7-3-4-8-15(14)17(12)18(13)16/h3-11H,2H2,1H3

InChI Key

AQRHMUGYCXWAKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1

Origin of Product

United States

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